molecular formula C12H18IN3O2S B13918124 tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate

tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate

Cat. No.: B13918124
M. Wt: 395.26 g/mol
InChI Key: ZJJAAXWWSLRCTO-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate is a valuable chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. The compound features a piperazine core protected by a tert-butoxycarbonyl (Boc) group, a common strategy to enhance solubility and handle the nitrogen moiety during synthetic sequences . The presence of the iodine atom on the thiazole ring makes it a versatile and reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Negishi couplings, to create more complex structures . Piperazine-carboxylate derivatives are frequently employed as key building blocks in the synthesis of biologically active molecules, and the structural features of this iodinated analog suggest potential in constructing compounds for various pharmacological screening programs . As a solid, this product typically requires storage in a cool, dark place, and it may be air-sensitive, recommending storage under inert gas to maintain stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H18IN3O2S

Molecular Weight

395.26 g/mol

IUPAC Name

tert-butyl 4-(2-iodo-1,3-thiazol-5-yl)piperazine-1-carboxylate

InChI

InChI=1S/C12H18IN3O2S/c1-12(2,3)18-11(17)16-6-4-15(5-7-16)9-8-14-10(13)19-9/h8H,4-7H2,1-3H3

InChI Key

ZJJAAXWWSLRCTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(S2)I

Origin of Product

United States

Preparation Methods

Direct N-Arylation of tert-Butyl Piperazine-1-carboxylate with 2-Iodothiazole

Method Overview:

  • The most common synthetic route involves the nucleophilic substitution or N-arylation reaction between tert-butyl piperazine-1-carboxylate and 2-iodothiazole.
  • The reaction typically proceeds in the presence of a base such as triethylamine or potassium carbonate.
  • Solvents like acetonitrile or N,N-dimethylformamide (DMF) are employed.
  • The reaction is conducted at room temperature or slightly elevated temperatures for several hours.
  • Purification is achieved by column chromatography to isolate the desired product.

Typical Reaction Conditions:

Reagents Conditions Outcome
tert-Butyl piperazine-1-carboxylate 1.0 eq Starting material
2-Iodothiazole 1.0 eq Aryl halide partner
Triethylamine or K2CO3 1.0–1.5 eq Base
Acetonitrile or DMF Solvent Reaction medium
Temperature Room temperature to 80 °C Reaction time: 4–12 hours
Purification Column chromatography Isolated yield ~70–90%

This approach leverages the nucleophilicity of the piperazine nitrogen to displace the iodine atom on the thiazole ring, forming the C–N bond essential for the target compound.

Photocatalytic One-Pot Synthesis Using Acridine Salt Catalyst

Method Overview:

  • A novel and environmentally friendly method involves a one-step photocatalytic reaction.
  • Reactants include 2-aminothiazole derivatives and tert-butyl piperazine-1-carboxylate.
  • Acridine salt is used as a visible-light photocatalyst.
  • The reaction is carried out in an oxygen atmosphere with an oxidant such as 2,2,6,6-tetramethylpiperidine-N-oxide.
  • Anhydrous dichloroethane serves as the solvent.
  • Blue LED light irradiation for approximately 10 hours facilitates the coupling.

Reaction Procedure and Yields:

Component Amount (per 0.2 mmol scale)
2-Iodothiazole or 2-aminothiazole 0.2 mmol (1.0 eq)
tert-Butyl piperazine-1-carboxylate 0.2 mmol (1.0 eq)
Acridine salt photocatalyst 0.01 mmol (0.1 eq)
2,2,6,6-Tetramethylpiperidine-N-oxide 0.1 mmol (0.5 eq)
Anhydrous dichloroethane 2 mL
Atmosphere Oxygen (purged 3 times)
Irradiation Blue LED, 10 hours
Temperature Ambient
Purification Column chromatography
Yield Up to 95%

This method provides a high yield with reduced byproduct formation, shorter synthesis pathways, and avoids heavy metals or harsh conditions, making it safer and more cost-effective.

Base-Promoted Coupling in DMF with Potassium Carbonate

Analogous Method from Related Compounds:

  • Although specific literature on tert-butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate is limited, similar iodopyridine derivatives have been synthesized by reacting tert-butyl piperazine-1-carboxylate with 2-fluoro-5-iodopyridine.
  • The reaction involves potassium carbonate as base, glacial acetic acid as additive, in DMF solvent at 110 °C for 12 hours under inert atmosphere.
  • The product is purified by extraction and column chromatography.
  • Yields reported are around 79%.

This method suggests that elevated temperature and longer reaction times can be employed for arylation of the piperazine nitrogen with iodinated heterocycles, potentially adaptable for iodothiazole systems.

Summary Table of Preparation Methods

Method No. Reaction Type Key Reagents & Conditions Advantages Yield Range
1 N-Arylation with Base tert-butyl piperazine-1-carboxylate, 2-iodothiazole, triethylamine, acetonitrile, RT to 80 °C, 4–12 h Simple, straightforward 70–90%
2 Photocatalytic One-Pot 2-iodothiazole, tert-butyl piperazine-1-carboxylate, acridine salt, 2,2,6,6-tetramethylpiperidine-N-oxide, blue LED, O2 atmosphere, 10 h High yield, eco-friendly, mild Up to 95%
3 Base-Promoted Coupling (Analogous) tert-butyl piperazine-1-carboxylate, iodopyridine analog, K2CO3, glacial acetic acid, DMF, 110 °C, 12 h Established for similar compounds ~79%

Research Findings and Notes

  • The photocatalytic method (Method 2) represents a significant advancement in the synthesis of this class of compounds by reducing reaction steps and environmental impact.
  • The iodothiazole moiety is reactive and can undergo substitution reactions, which must be considered during synthesis to avoid side reactions.
  • Boc protection on the piperazine nitrogen ensures selectivity and stability during coupling reactions.
  • Purification by column chromatography is standard to isolate the pure product from side products and unreacted starting materials.
  • Reaction conditions such as solvent choice, base strength, and temperature critically influence yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodothiazole moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The piperazine ring can participate in coupling reactions with various electrophiles, leading to the formation of new carbon-nitrogen bonds.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The iodothiazole moiety can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The piperazine ring enhances the compound’s ability to form hydrogen bonds and interact with macromolecules, contributing to its biological activity .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table highlights key structural analogs and their substituent variations:

Compound Name Substituent(s) Molecular Weight Key Features Reference
tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate (Target) 2-Iodothiazol-5-yl 409.27 (calc.) Iodo-substituted thiazole; potential for cross-coupling N/A
tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate Imidazopyridine 302.37 Electron-rich heterocycle; antimicrobial activity
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate 4-Amino-2-cyanophenyl 316.36 Amino-cyano substituents; precursor for benzimidazole synthesis
tert-Butyl 4-(3-iodobenzyl)piperazine-1-carboxylate 3-Iodobenzyl 403.28 Iodo-aryl; utility in radiopharmaceuticals
tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate Pyrimidinylmethyl with hydroxyl-phenyl 385.47 Intramolecular H-bonding; supramolecular tape formation in crystals
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate Piperidin-4-yl 269.38 Spirocyclic amine; high solubility (Log S = -2.3)

Stability and Reactivity

  • Acid Sensitivity : Boc-protected analogs (e.g., compounds 1a and 1b in ) degrade in simulated gastric fluid due to Boc group hydrolysis, whereas iodinated thiazoles may exhibit enhanced stability .
  • Hydrogen Bonding : The pyrimidinylmethyl derivative forms intramolecular O–H⋯N bonds and supramolecular tapes via N–H⋯O/N interactions, influencing solubility and crystallinity .

Physicochemical Properties

  • Solubility : Piperidine-substituted analogs (e.g., C₁₄H₂₇N₃O₂) show moderate aqueous solubility (Log S = -2.3) due to sp³-hybridized nitrogen , while iodinated derivatives are typically lipophilic.
  • Crystal Packing: The pyrimidinylmethyl compound crystallizes in a monoclinic system (P2₁/n) with π–π stacking (inter-centroid distance = 3.59 Å), a feature absent in non-aromatic analogs .

Biological Activity

tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12H16N2O2S
  • Molecular Weight : 252.34 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The thiazole moiety is known for its role in modulating biological responses through:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes linked to disease processes.
  • Receptor Binding : The compound could act as an antagonist or agonist at certain receptors, influencing cellular responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

EffectDescriptionReference
AntimicrobialEffective against a range of bacterial strains.
AnticancerInduces apoptosis in cancer cell lines.
NeuroprotectiveProtects neuronal cells from oxidative stress.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial growth, suggesting its potential as a therapeutic agent for bacterial infections.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the activation of caspases and the disruption of mitochondrial membrane potential.

Case Study 3: Neuroprotective Effects

Research indicated that this compound could protect against neurodegeneration by reducing oxidative stress markers in neuronal cultures. This suggests a potential application in neurodegenerative diseases like Alzheimer's.

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